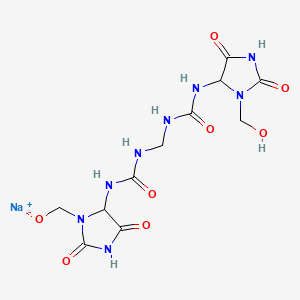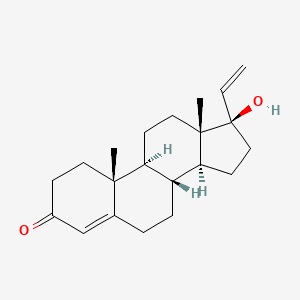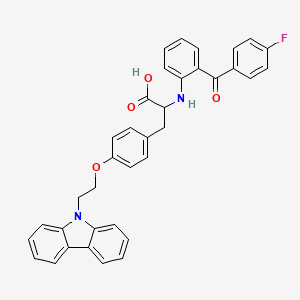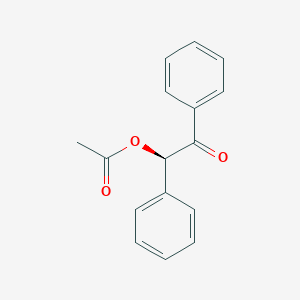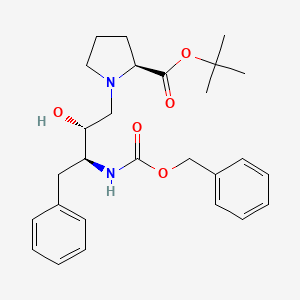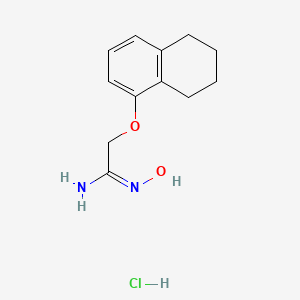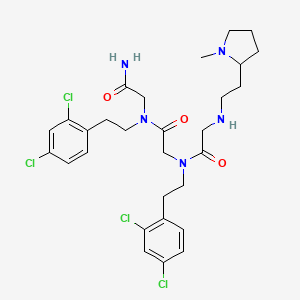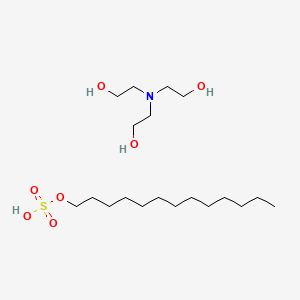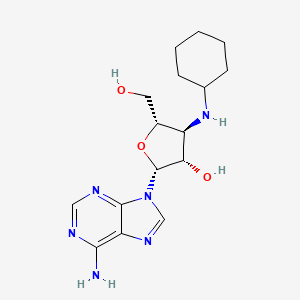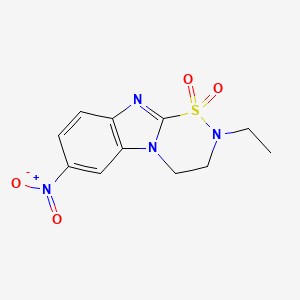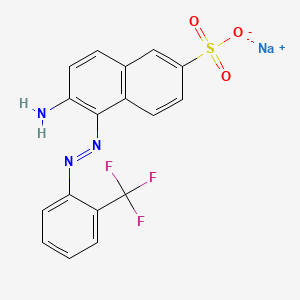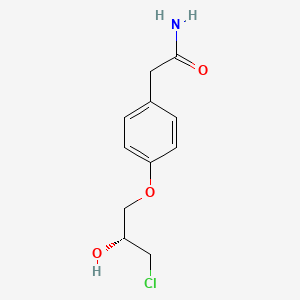
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is an organic compound with a complex structure that includes a phenyl ring, a chloro group, and a hydroxypropoxy group
Preparation Methods
The synthesis of 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide typically involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base to form the intermediate 4-(3-chloro-2-hydroxypropoxy)acetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for conditions that require modulation of specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be compared with other similar compounds, such as:
2-(4-((2R)-3-Hydroxypropoxy)phenyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)ethanamide: Has a different amide group, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
256460-14-7 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)/t9-/m0/s1 |
InChI Key |
OQFMSHFNOSFLJU-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N)OC[C@H](CCl)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


